[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946329-42-6
VCID: VC7038619
InChI: InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C21H16ClFN4O3
Molecular Weight: 426.83

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946329-42-6

Cat. No.: VC7038619

Molecular Formula: C21H16ClFN4O3

Molecular Weight: 426.83

* For research use only. Not for human or veterinary use.

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946329-42-6

Specification

CAS No. 946329-42-6
Molecular Formula C21H16ClFN4O3
Molecular Weight 426.83
IUPAC Name [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3
Standard InChI Key DNGBOIKAWARERC-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C

Introduction

The compound “[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a synthetic organic molecule with potential applications in medicinal chemistry. It features a unique combination of oxazole and triazole rings, which are known for their bioactive properties. This article delves into the chemical structure, synthesis, and potential applications of this compound.

Synthesis

The synthesis of the compound involves multi-step reactions using commercially available starting materials. The general steps include:

  • Formation of the Oxazole Ring: Starting with a substituted phenyl ketone and an amide derivative under cyclization conditions.

  • Triazole Ring Construction: Employing azide precursors in a copper-catalyzed azide–alkyne cycloaddition (CuAAC).

  • Esterification: Introduction of the carboxylate ester group via standard esterification protocols.

Applications in Medicinal Chemistry

The compound’s structure suggests potential as a pharmacophore due to:

  • Antimicrobial Properties: Oxazole derivatives are known for their antibacterial and antifungal activities.

  • Anti-inflammatory Potential: Triazole-containing molecules have been explored as inhibitors of inflammatory pathways.

  • Drug-Like Properties: The presence of halogenated phenyl groups enhances lipophilicity and metabolic stability.

Analytical Data

The compound has been characterized using advanced spectroscopic techniques:

TechniqueObservations
NMR (¹H and ¹³C)Confirms structural integrity and substitution pattern
Mass Spectrometry (MS)Molecular ion peak at ~400 m/z
IR SpectroscopyPeaks corresponding to C=O (ester), N-H (triazole)

Biological Activity

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